molecular formula C11H14ClNSi B1451052 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine CAS No. 1203499-58-4

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B1451052
CAS No.: 1203499-58-4
M. Wt: 223.77 g/mol
InChI Key: ABYHZEUMHXSVFF-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is a halogenated heterocyclic compound with the molecular formula C11H14ClNSi and a molecular weight of 223.77 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a trimethylsilyl-ethynyl group attached to a pyridine ring. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine typically involves the reaction of 2-chloro-5-methylpyridine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and requires a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the trimethylsilyl-ethynyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of a chloro group, a methyl group, and a trimethylsilyl-ethynyl group on the pyridine ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-chloro-5-methylpyridin-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNSi/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYHZEUMHXSVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673581
Record name 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-58-4
Record name 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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